molecular formula C12H11FN2O B6329839 5-(3-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% CAS No. 1110656-36-4

5-(3-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95%

Cat. No. B6329839
CAS RN: 1110656-36-4
M. Wt: 218.23 g/mol
InChI Key: DPHULKBYRVSKKD-UHFFFAOYSA-N
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Description

5-(3-Fluoro-4-methoxyphenyl)pyridin-2-amine, also known as FMPA, is an organic compound with a wide range of applications in scientific research. It is a white solid with a melting point of 166-167°C and a boiling point of 204-205°C. FMPA is soluble in water and various organic solvents. It is a versatile compound with a wide range of uses in the laboratory, ranging from synthesis and catalysis to biochemical and physiological studies.

Scientific Research Applications

5-(3-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds and catalysts, such as amino acids, peptides, polymers, and metal complexes. It is also used as a catalyst in various organic transformations, such as the Diels-Alder reaction and Wittig reaction. Additionally, 5-(3-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% has been used in the synthesis of pharmaceuticals, such as antifungal agents and anti-inflammatory drugs.

Mechanism of Action

The mechanism of action of 5-(3-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% is not yet fully understood. However, it is hypothesized that it acts as a Lewis acid catalyst to promote organic transformations. It is believed that the Lewis acidity of 5-(3-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% is due to its electron-withdrawing fluorine atom, which increases the electron density of the aromatic ring and enhances the acidity of the compound. Additionally, the electron-withdrawing effect of the fluorine atom is thought to facilitate the formation of a cationic intermediate, which can then act as a nucleophile in the reaction.
Biochemical and Physiological Effects
The biochemical and physiological effects of 5-(3-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% are not yet fully understood. However, it has been shown to have some effects on the activity of certain enzymes, such as cytochrome P450. Additionally, 5-(3-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% has been found to have some effects on the activity of certain receptors, such as the 5-HT2A receptor.

Advantages and Limitations for Lab Experiments

The main advantage of using 5-(3-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% in lab experiments is its versatility. It can be used in a wide range of organic transformations and as a catalyst for various reactions. Additionally, it has relatively low toxicity and is relatively easy to synthesize and purify. However, one of the main limitations of using 5-(3-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% in lab experiments is its relatively low solubility in water, which can limit its use in certain applications.

Future Directions

The future directions for 5-(3-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% research are numerous. One of the most promising areas of research is the development of new and improved synthetic methods for the production of 5-(3-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95%. Additionally, further research is needed to better understand the biochemical and physiological effects of 5-(3-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% and to explore its potential therapeutic applications. Additionally, further research is needed to explore the potential of 5-(3-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% as a catalyst for various organic transformations, such as the Diels-Alder reaction and Wittig reaction. Finally, further research is needed to explore the potential of 5-(3-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% as a catalyst for the synthesis of various organic compounds, such as amino acids, peptides, and polymers.

Synthesis Methods

The synthesis of 5-(3-Fluoro-4-methoxyphenyl)pyridin-2-amine, 95% is relatively simple and straightforward. It is produced by the reaction of 3-fluoro-4-methoxybenzaldehyde with 2-amino-5-chloropyridine in the presence of an acid catalyst, such as sulfuric acid. The reaction is conducted at a temperature of 140-150°C for a period of 1-2 hours. The resulting product is then purified by recrystallization from a suitable solvent.

properties

IUPAC Name

5-(3-fluoro-4-methoxyphenyl)pyridin-2-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H11FN2O/c1-16-11-4-2-8(6-10(11)13)9-3-5-12(14)15-7-9/h2-7H,1H3,(H2,14,15)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPHULKBYRVSKKD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C2=CN=C(C=C2)N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H11FN2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID501261747
Record name 5-(3-Fluoro-4-methoxyphenyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

218.23 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

5-(3-Fluoro-4-methoxyphenyl)pyridin-2-amine

CAS RN

1110656-36-4
Record name 5-(3-Fluoro-4-methoxyphenyl)-2-pyridinamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1110656-36-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 5-(3-Fluoro-4-methoxyphenyl)-2-pyridinamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID501261747
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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